

# Application Notes and Protocols for Tecoflex™ in Long-Term Implant Applications

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Tecoflex**™, a family of medical-grade aliphatic polyether-based thermoplastic polyurethanes, for use in long-term implantable medical devices. This document outlines the material's properties, biocompatibility, and protocols for its evaluation, intended to guide researchers and drug development professionals in their application of this versatile biomaterial.

# Introduction to Tecoflex<sup>™</sup> for Long-Term Implantation

**Tecoflex**<sup>™</sup> polyurethanes are known for their excellent biocompatibility, biostability, and versatile processing characteristics, making them suitable for a wide range of medical applications, including cardiology, urology, and drug delivery systems.[1] As aliphatic polyether-based polyurethanes, they are resistant to yellowing from UV radiation and are available in various durometers, colors, and radiopaque formulations.[2][3] However, it is crucial to note that lower durometer grades may be susceptible to stress cracking in long-term applications.[4]

The biocompatibility of **Tecoflex**<sup>™</sup> has been investigated in numerous studies, demonstrating good hemocompatibility and low cytotoxicity.[5][6] However, like any implanted biomaterial, **Tecoflex**<sup>™</sup> will elicit a foreign body response (FBR), a complex biological cascade that can ultimately lead to the encapsulation of the implant in fibrous tissue. Understanding and mitigating this response is critical for the long-term success of any implantable device.



### Material Properties of Tecoflex™

The physical and mechanical properties of  $\mathbf{Tecoflex}^{\mathsf{TM}}$  are critical to its performance in vivo. These properties can be influenced by the specific grade of the polymer, processing methods, and sterilization techniques. Below is a summary of key properties for common grades of  $\mathbf{Tecoflex}^{\mathsf{TM}}$ .

Property	Tecoflex™ EG-80A	Tecoflex™ EG-85A	Tecoflex™ EG-93A
Hardness (Shore A)	72	77	87
Tensile Strength at Break (psi)	5640	-	-
Elongation at Break (%)	709	-	-
Specific Gravity (g/cc)	1.04	-	-
Melting Point (°F)	360	-	-

Data compiled from available product information.[2][4] Specific values may vary depending on the specific lot and processing conditions.

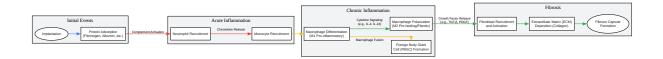
### In Vivo Stability

Long-term implantation studies have shown that **Tecoflex**<sup>™</sup> generally exhibits good biostability. However, some changes in molecular weight and mechanical properties can occur over time. In one study involving vascular grafts in rats, **Tecoflex**<sup>™</sup> EG-80A showed a temporary decrease in molecular weight by about 10% after 3 months, which recovered by 6 months.[7][8] The tensile strength of these grafts decreased by approximately 30% at 3 months but then increased by 10% from the initial value at 6 months.[7]

## Biocompatibility and the Foreign Body Response

The implantation of any biomaterial initiates a complex biological cascade known as the Foreign Body Response (FBR). This response is a normal physiological process aimed at isolating the foreign object. The key stages of the FBR are outlined below.





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Caption: Signaling pathway of the foreign body response to an implanted biomaterial.

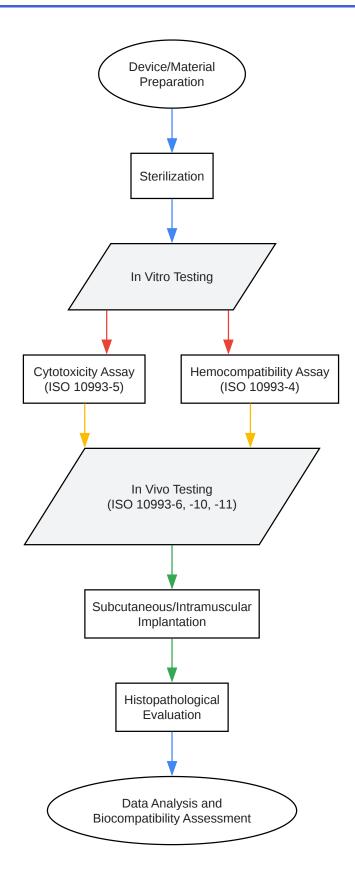
## **Experimental Protocols for Biocompatibility Assessment**

The biological evaluation of **Tecoflex**<sup>™</sup> for long-term implant applications should be conducted within a risk management framework, as outlined in ISO 10993-1.[9][10] The following are detailed protocols for key biocompatibility assessments.

#### **Experimental Workflow Overview**

The general workflow for assessing the biocompatibility of a  $\mathbf{Tecoflex}^{\mathsf{TM}}$ -based device is depicted below.





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